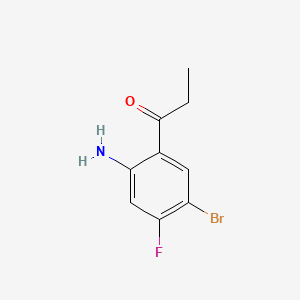![molecular formula C14H22ClN B13633695 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 3-tert-butylphenylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines.
Aplicaciones Científicas De Investigación
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl group may confer unique binding properties, enhancing the compound’s specificity and potency .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopropyl-1-phenylmethylamine hydrochloride
- 1-(3-Tert-butylphenyl)ethylamine hydrochloride
Uniqueness
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of both the cyclopropyl and tert-butyl groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds that may lack one of these functional groups .
Propiedades
Fórmula molecular |
C14H22ClN |
|---|---|
Peso molecular |
239.78 g/mol |
Nombre IUPAC |
[1-(3-tert-butylphenyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-13(2,3)11-5-4-6-12(9-11)14(10-15)7-8-14;/h4-6,9H,7-8,10,15H2,1-3H3;1H |
Clave InChI |
AZAHLRUGECPKTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)C2(CC2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


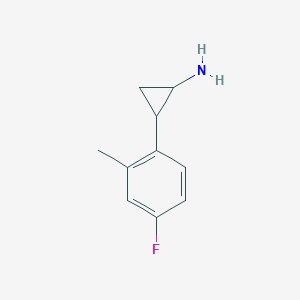
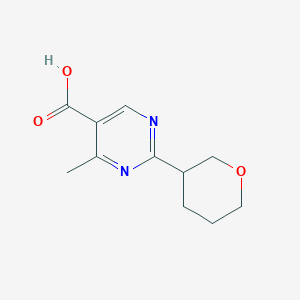
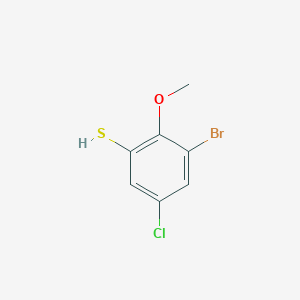
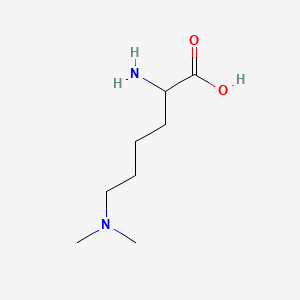
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
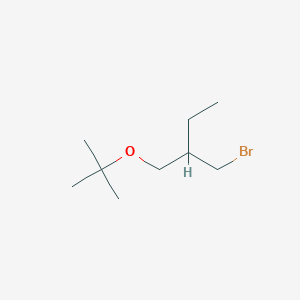
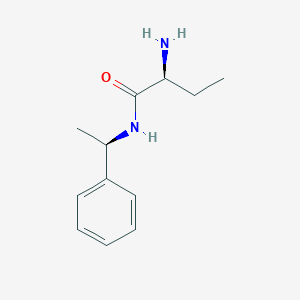

![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
